2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid
説明
2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a chiral oxazole derivative featuring a benzyloxy-protected alcohol, a tert-butoxycarbonyl (Boc)-protected amine, and a carboxylic acid moiety. The Boc group serves as a transient protecting group for the amine, enabling selective deprotection during synthetic workflows, while the benzyloxy group enhances solubility in organic solvents. The stereochemistry at the (1S)-position is critical for interactions in enantioselective processes, such as enzyme inhibition or chiral catalysis. This compound is likely employed as an intermediate in peptide mimetics or bioactive molecule synthesis due to its multifunctional design .
特性
分子式 |
C19H24N2O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxyethyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C19H24N2O6/c1-12-15(17(22)23)21-16(26-12)14(20-18(24)27-19(2,3)4)11-25-10-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3,(H,20,24)(H,22,23)/t14-/m0/s1 |
InChIキー |
AFWQLPGNCFJCRQ-AWEZNQCLSA-N |
異性体SMILES |
CC1=C(N=C(O1)[C@H](COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1=C(N=C(O1)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent such as a base or a coupling reagent.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the benzyloxy group, potentially leading to the formation of simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Medicinal Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Biological Studies: The compound can be used in studies investigating the biological activity of oxazole derivatives.
Industrial Chemistry: It may be utilized in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, revealing an active amine that can further interact with biological targets.
類似化合物との比較
Target Compound
- Core : 1,3-Oxazole
- Key Substituents :
- C4: Carboxylic acid (enhances hydrophilicity and metal coordination).
- C2: (1S)-configured ethyl chain with Boc-protected amine and benzyloxy group.
- C5: Methyl group (steric hindrance, lipophilicity).
Analog 1 : 4-[(Benzylamino)Carbonyl]-5-[(tert-Butoxy-S-[Nε-(tert-Butoxy)Carbonyl]Lysyl)Carbonyl]-1H-Imidazole
- Core : 1H-Imidazole (more basic nitrogen atoms vs. oxazole).
- Substituents: C4: Benzylamino-carbonyl (amide linkage for peptide-like interactions). C5: Boc-protected lysyl residue (enhances peptide mimicry and protease targeting).
Analog 2 : 4-[(R-α-Methylbenzylamino)Carbonyl]-5-[(tert-Butoxy-S-[Nε-(tert-Butoxy)Carbonyl]Lysyl)Carbonyl]-1H-Imidazole
- Core : 1H-Imidazole.
- Substituents: C4: R-α-methylbenzylamino-carbonyl (chiral center for stereospecific binding).
Analog 3 : 4-[(S-α-Methylbenzylamino)Carbonyl]-5-[(tert-Butoxy-S-[Nε-(tert-Butoxy)Carbonyl]Lysyl)Carbonyl]-1H-Imidazole
- Substituents: C4: S-α-methylbenzylamino-carbonyl (enantiomeric configuration vs. Analog 2).
Structural and Functional Differences
| Feature | Target Compound | Analog 1–3 (Imidazole Derivatives) |
|---|---|---|
| Core Heterocycle | Oxazole (less basic, moderate polarity) | Imidazole (higher basicity, H-bond capacity) |
| Key Substituents | Benzyloxy, Boc-amine, carboxylic acid | Boc-lysyl, benzylamino-carbonyl |
| Stereochemistry | (1S)-ethyl configuration | R/S-α-methylbenzylamino stereocenters |
| Potential Applications | Peptide intermediates, chiral catalysts | Protease inhibitors, peptide-based therapeutics |
- Solubility : The target’s carboxylic acid enhances aqueous solubility compared to the imidazole analogs, which rely on amide linkages for polarity.
- Reactivity : The oxazole’s lower basicity reduces susceptibility to protonation in acidic environments, whereas imidazoles may form salts under similar conditions.
- Bioactivity : Imidazole analogs with lysyl residues are tailored for enzyme inhibition (e.g., trypsin-like proteases), while the target’s oxazole-carboxylic acid motif may favor metal-binding or substrate analog roles .
Research Findings and Implications
However, structural analysis suggests:
Heterocycle Impact : Imidazoles exhibit stronger hydrogen-bonding capacity, favoring enzyme active-site interactions, while oxazoles offer metabolic stability due to reduced basicity.
Substituent Roles : The Boc-lysyl moiety in analogs enhances protease affinity, whereas the target’s carboxylic acid may enable coordination to catalytic metal ions (e.g., zinc in metalloproteases).
Stereochemical Influence : The (1S)-configuration in the target and R/S-methyl groups in analogs underscore the importance of chirality in target selectivity .
生物活性
The compound 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a derivative of oxazole, a class known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C20H26N2O6
- Molecular Weight : 390.4 g/mol
- IUPAC Name : methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxyethyl]-1,3-oxazole-4-carboxylate
Biological Activity Overview
Oxazole derivatives have been extensively studied for their biological properties, particularly their antimicrobial and anticancer activities. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties against a range of pathogens. A review highlighted the minimum inhibitory concentrations (MICs) of several oxazole compounds against fungal strains:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 11 | 1.6 | 3.2 | 3.2 | 1.6 |
| 12 | 0.8 | 3.2 | 3.2 | 1.6 |
This data suggests that certain oxazole derivatives can be effective against common fungal infections, which is critical in the context of rising antifungal resistance .
Antibacterial Activity
The antibacterial potential of oxazole derivatives has also been documented. In a study comparing various compounds against Staphylococcus aureus and Escherichia coli, the following results were observed:
| Compound | Inhibition Zone (mm) | S. aureus | E. coli |
|---|---|---|---|
| 15 | 20 | 17 | |
| Amoxicillin | 30 | 27 |
These findings indicate that some oxazole derivatives outperform standard antibiotics, making them candidates for further development as antibacterial agents .
The biological activity of 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is believed to involve interactions with specific molecular targets such as enzymes and receptors. The oxazole ring may facilitate binding to these targets, leading to inhibition of microbial growth or modulation of cellular pathways involved in disease processes.
Case Studies
Several case studies have demonstrated the efficacy of oxazole derivatives in clinical and laboratory settings:
- Antifungal Efficacy : A study evaluated the antifungal activity of various oxazole derivatives against Candida species and reported significant inhibition at low concentrations.
- Antibacterial Testing : In vitro testing showed that certain oxazole compounds exhibited higher antibacterial activity than traditional antibiotics, suggesting potential for new therapeutic agents.
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may complicate purification .
- Temperature : Elevated temperatures (>80°C) improve cyclization efficiency but risk racemization.
- Yield Optimization : Yields range from 40–65% depending on Boc stability during acidic workups .
Basic Question: How is the stereochemical integrity of the (1S)-configured aminoethyl group validated?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase; retention time differences confirm enantiopurity .
- Circular Dichroism (CD) : Peaks at 210–230 nm correlate with the (S)-configuration .
- X-ray Crystallography : Resolves absolute configuration; intermolecular hydrogen bonds between the Boc group and oxazole ring stabilize the crystal lattice .
Q. Data Example :
| Technique | Key Observations | Reference |
|---|---|---|
| Chiral HPLC | Retention time: 8.2 min (S) vs. 9.5 min (R) | |
| X-ray | Dihedral angle: 112.5° between Boc and oxazole |
Basic Question: What are the stability profiles and recommended storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition above 150°C (TGA data), with Boc cleavage initiating at 120°C .
- Hydrolytic Sensitivity : The benzyloxy group is susceptible to acidic hydrolysis (pH < 3), while the Boc group degrades in strong bases (pH > 10) .
- Storage : Store at –20°C under argon in amber vials; desiccants (e.g., silica gel) prevent hygroscopic degradation .
Q. Stability Table :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 2.0 (HCl) | Benzyloxy cleavage | 48 hours |
| pH 12.0 (NaOH) | Boc deprotection | <24 hours |
| Ambient light | Oxazole ring oxidation | 7 days |
Advanced Question: How can coupling reactions with this compound be optimized for peptide mimetic synthesis?
Methodological Answer:
- Activation Reagents : Use HATU or EDCI/HOBt for carbodiimide-mediated couplings; reduces racemization to <2% .
- Solvent Screening : Dichloromethane (DCM) minimizes side reactions vs. DMF, which may solubilize byproducts .
- Monitoring : Real-time FTIR tracks carbonyl stretching (1720 cm⁻¹) to confirm coupling completion .
Q. Optimization Workflow :
Pre-activate carboxylic acid with HATU (1.2 eq) in DCM.
Add amine nucleophile (1.5 eq) at 0°C to suppress epimerization.
Quench with aqueous NaHCO₃; purify via reverse-phase HPLC (C18 column) .
Advanced Question: What strategies resolve contradictions in enantiomeric purity data between HPLC and NMR?
Methodological Answer:
- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct ¹H NMR splits for (S) and (R) forms .
- Dynamic Kinetic Resolution : Use palladium catalysts to racemize undesired enantiomers during synthesis, aligning HPLC/NMR results .
- Error Sources : Impurities (e.g., residual DMF) may distort NMR integration; pre-purify via column chromatography .
Advanced Question: How does the oxazole ring’s electronic nature influence its reactivity in metal-catalyzed cross-couplings?
Methodological Answer:
- Electron-Deficient Oxazole : The 4-carboxylic acid group withdraws electron density, enhancing Suzuki-Miyaura coupling rates with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Steric Effects : The 5-methyl group hinders ortho-substitution; meta-substituted products dominate (80:20 ratio) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show LUMO localization at C2, directing electrophilic attacks .
Advanced Question: What in vitro assays evaluate its potential as a protease inhibitor?
Methodological Answer:
- Enzyme Assays : Incubate with trypsin or thrombin (10 nM) in Tris-HCl buffer (pH 7.4); measure residual activity via chromogenic substrates (e.g., Boc-Phe-SBzl for trypsin) .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) fitted to Hill equations; typical IC₅₀ values range 5–20 µM .
- Binding Mode Analysis : Molecular docking (AutoDock Vina) predicts hydrogen bonds between the oxazole carboxylate and Ser195 in thrombin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
